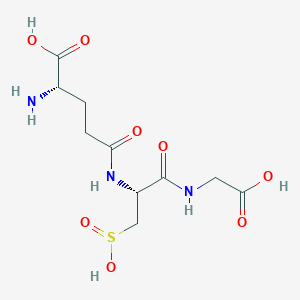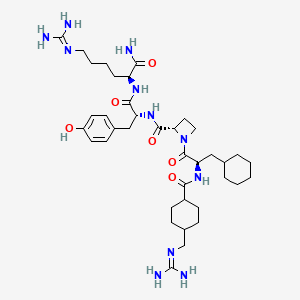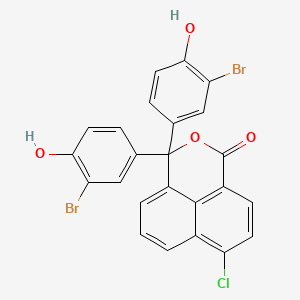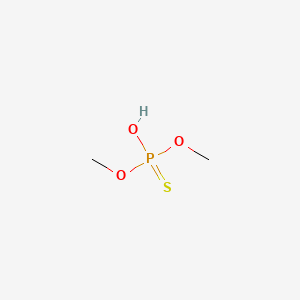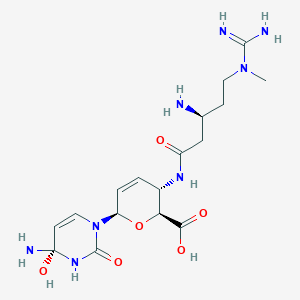
Tetrahedral intermediate OF blasticidin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tetrahedral intermediate of blasticidin S is a crucial compound in the study of nucleoside antibiotics. Blasticidin S itself is a nucleoside analogue antibiotic that disrupts protein translation in various organisms, including bacteria, fungi, and human cells . The tetrahedral intermediate plays a significant role in the mechanism of action of blasticidin S, particularly in its interaction with ribosomal RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the tetrahedral intermediate of blasticidin S involves several steps, starting with the combination of UDP-glucuronic acid with cytosine to form cytosylglucuronic acid . This intermediate undergoes further modifications, including selective protection and amidation strategies, to yield the final tetrahedral intermediate . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired transformations.
Industrial Production Methods: Industrial production of the this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have enabled the development of scalable methods for producing this compound, which are essential for its use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: The tetrahedral intermediate of blasticidin S undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving the this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of the this compound include modified nucleoside analogues with enhanced antibacterial and antifungal properties . These products are valuable for developing new antibiotics and studying the mechanisms of protein translation inhibition.
Scientific Research Applications
The tetrahedral intermediate of blasticidin S has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of nucleoside analogue synthesis and the development of new antibiotics . In biology, it serves as a tool for investigating protein translation and ribosomal function . In medicine, the compound’s derivatives are explored for their potential therapeutic applications, including antibacterial and antifungal treatments . In industry, the tetrahedral intermediate is used in the production of nucleoside antibiotics and other related compounds .
Mechanism of Action
The tetrahedral intermediate of blasticidin S exerts its effects by binding to the peptidyl transferase center of the large ribosomal subunit . This binding inhibits both translation elongation and termination, preventing the production of new proteins through the translation of mRNA . The compound distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis . This mechanism is crucial for its antibacterial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the tetrahedral intermediate of blasticidin S include other nucleoside antibiotics such as polyoxins and tunicamycins . These compounds share structural similarities and mechanisms of action, particularly in their ability to inhibit nucleic acid synthesis and protein translation .
Uniqueness: The this compound is unique due to its specific interaction with the peptidyl transferase center of the ribosome and its ability to inhibit both translation elongation and termination . This dual inhibition mechanism distinguishes it from other nucleoside antibiotics, making it a valuable tool for studying protein translation and developing new therapeutic agents .
Properties
Molecular Formula |
C17H28N8O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-[(6S)-6-amino-6-hydroxy-2-oxo-1H-pyrimidin-3-yl]-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C17H28N8O6/c1-24(15(19)20)6-4-9(18)8-11(26)22-10-2-3-12(31-13(10)14(27)28)25-7-5-17(21,30)23-16(25)29/h2-3,5,7,9-10,12-13,30H,4,6,8,18,21H2,1H3,(H3,19,20)(H,22,26)(H,23,29)(H,27,28)/t9-,10-,12+,13-,17-/m0/s1 |
InChI Key |
MVFPGTZTOAHVBP-HXYLPHSESA-N |
Isomeric SMILES |
CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=C[C@@](NC2=O)(N)O)N)C(=N)N |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(NC2=O)(N)O)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


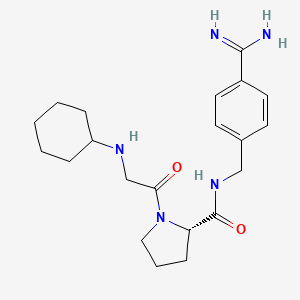
![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)


![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
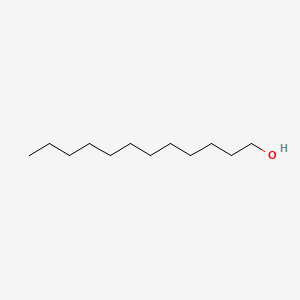
![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)
